4-Aminoisoindole-1,3-dione;hydrate

Description

Contextual Significance within Heterocyclic Chemistry

4-Aminoisoindole-1,3-dione, a derivative of the phthalimide (B116566) scaffold, holds a notable position in heterocyclic chemistry. The isoindole-1,3-dione core is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active compounds. nih.govmdpi.commdpi.com The introduction of an amino group at the 4-position of the isoindole-1,3-dione structure provides a key site for further chemical modification, allowing for the synthesis of a diverse range of derivatives with potential applications in various fields. nih.govacs.orgacs.org These derivatives are explored for their potential as fluorescent dyes and as intermediates in the synthesis of pharmaceuticals. google.com The reactivity of the imide nitrogen also allows for the creation of numerous N-substituted derivatives, expanding the molecular diversity and potential applications of this scaffold. mdpi.com

Historical Perspectives on Isoindole-1,3-dione Scaffolds in Chemical Research

The isoindole-1,3-dione scaffold, also known as phthalimide, has been a subject of chemical research for over a century. nih.gov Historically, these compounds have been utilized as intermediates in the synthesis of other organic molecules. The Gabriel synthesis, a well-established method for preparing primary amines, famously employs phthalimide. Over the years, the significance of the isoindole-1,3-dione core has expanded beyond its role as a synthetic intermediate. Research has revealed that this scaffold is a key component in a number of compounds with important biological activities. nih.govmdpi.com A notable and infamous example is thalidomide, a drug that tragically highlighted the importance of stereochemistry in drug design. nih.govmdpi.com More recent research has led to the development of drugs like lenalidomide (B1683929) and pomalidomide (B1683931) for treating multiple myeloma, both of which are based on the phthalimide structure. nih.gov This historical progression underscores the enduring importance of the isoindole-1,3-dione scaffold in chemical and medicinal research.

Fundamental Architectural Features of 4-Aminoisoindole-1,3-dione

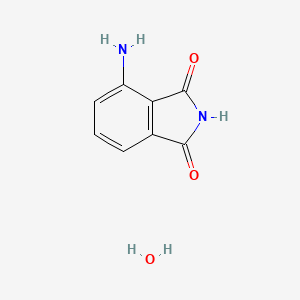

The molecular architecture of 4-Aminoisoindole-1,3-dione is characterized by a bicyclic system composed of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing two carbonyl groups and a nitrogen atom (an imide). An amino group is substituted at the 4-position of the aromatic ring. This arrangement of atoms gives rise to a planar molecule with specific electronic properties. acgpubs.org The presence of the delocalized π-electron system and the electron-withdrawing carbonyl groups, along with the electron-donating amino group, influences the molecule's reactivity and its potential applications. acgpubs.org

Table 1: Physicochemical Properties of 4-Aminoisoindole-1,3-dione

| Property | Value |

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.15 g/mol |

| Appearance | Solid |

| CAS Number | 2518-24-3 |

This data is compiled from multiple sources. sigmaaldrich.comsynzeal.combldpharm.com

The Role of Hydration in Molecular Systems and Crystal Structures

Hydration, the association of water molecules with another substance, plays a critical role in the properties of molecular crystals. nyu.eduwikipedia.orgmedium.com When a compound crystallizes from an aqueous solution, water molecules can become incorporated into the crystal lattice, forming a hydrate (B1144303). wikipedia.orgmedium.com These water molecules, often referred to as water of crystallization, are not merely impurities but are an integral part of the crystal structure, held in place by hydrogen bonds. wikipedia.orgmedium.comfrontiersin.org

The presence of water of hydration can significantly influence the physicochemical properties of a compound, including its solubility, stability, and crystal packing. nyu.edumedium.comnih.gov For instance, the arrangement of water molecules can create a network of hydrogen bonds that stabilizes the crystal lattice. wikipedia.orgfrontiersin.org The loss of this water upon heating can lead to a change in the crystal structure or even the collapse of the crystalline framework. medium.comnih.gov Understanding the role of hydration is particularly important in the pharmaceutical industry, as the hydrated and anhydrous forms of a drug can exhibit different dissolution rates and bioavailability. nyu.edu Computational tools are being developed to predict the likelihood of hydrate formation and the location of water molecules within a crystal structure, which can aid in the design and development of new materials. nyu.edu

Structure

3D Structure of Parent

Properties

CAS No. |

161534-76-5 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

4-aminoisoindole-1,3-dione;hydrate |

InChI |

InChI=1S/C8H6N2O2.H2O/c9-5-3-1-2-4-6(5)8(12)10-7(4)11;/h1-3H,9H2,(H,10,11,12);1H2 |

InChI Key |

NGVRNBYSQSFSEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NC2=O.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Aminoisoindole 1,3 Dione;hydrate

Established Synthetic Pathways for the Isoindole-1,3-dione Core

The foundational structure of 4-Aminoisoindole-1,3-dione is the phthalimide (B116566) ring. The most conventional and widely adopted method for constructing this core is the dehydrative condensation of phthalic anhydride (B1165640) or its derivatives with an amine source. organic-chemistry.org

A primary route to unsubstituted phthalimide involves heating phthalic anhydride with aqueous or alcoholic ammonia (B1221849), which can yield the product in high purity (95-97%). wikipedia.orgmdma.ch Another common approach is the reaction of the anhydride with ammonium (B1175870) carbonate or urea. wikipedia.orgmdma.ch

For the synthesis of 4-Aminoisoindole-1,3-dione specifically, a common precursor is 3-nitrophthalic acid. This starting material is typically synthesized via the nitration of phthalic anhydride. orgsyn.orgorgsyn.org The process involves reacting phthalic anhydride with a mixture of fuming and concentrated nitric acid in the presence of sulfuric acid. This reaction yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which must then be separated. orgsyn.org Once isolated, the 3-nitrophthalic acid can be converted to the corresponding 3-nitrophthalimide. The final step to introduce the amino group is the reduction of the nitro moiety, a critical transformation discussed in section 2.2.2. prepchem.com

Alternatively, phthalic acid itself can be used as a starting point. Reaction with ammonia initially forms an ammonium salt, which upon strong heating, cyclizes to form the imide. wikipedia.org

Table 1: Common Precursors and Reagents for Phthalimide Core Synthesis

| Starting Material | Reagent(s) | General Product | Reference(s) |

|---|---|---|---|

| Phthalic Anhydride | Ammonia (aqueous or alcoholic) | Phthalimide | wikipedia.orgmdma.ch |

| Phthalic Anhydride | Ammonium Carbonate or Urea | Phthalimide | wikipedia.orgmdma.ch |

| Phthalic Acid | Ammonia (with heat) | Phthalimide | wikipedia.org |

| 3-Nitrophthalic Acid | Ammonia/Urea (with heat) | 3-Nitrophthalimide | prepchem.com |

Selective Functionalization Strategies for the 4-Amino Position

Achieving the desired 4-amino substitution requires precise control over the reaction chemistry, either by starting with a pre-functionalized precursor or by modifying the aromatic ring of the phthalimide core.

Direct functionalization of the pre-formed 4-Aminoisoindole-1,3-dione molecule offers a pathway to more complex derivatives. A notable example is the regioselective halogenation of the aromatic ring. Research has demonstrated a straightforward and efficient synthesis where commercially available 4-Aminoisoindole-1,3-dione is brominated exclusively at the 7-position. organic-chemistry.org

This reaction is achieved by treating 4-Aminoisoindole-1,3-dione with N-bromosuccinimide (NBS) in methanol (B129727) at room temperature. The product, 7-bromo-4-aminoisoindoline-1,3-dione, precipitates directly from the reaction mixture, allowing for a simple filtration and work-up procedure with a reported yield of 75%. organic-chemistry.org This halogenated intermediate is valuable as it can undergo further transformations, such as cross-coupling reactions, to introduce additional diversity.

The most fundamental amination strategy for producing 4-Aminoisoindole-1,3-dione involves the chemical reduction of a nitro group precursor. As mentioned, 3-nitrophthalic acid is a key starting material. orgsyn.orgprepchem.com After its conversion to 3-nitrophthalimide, the nitro group is reduced to the target 4-amino group. This reduction is a cornerstone reaction in organic synthesis and can be accomplished using various reagents. nih.govresearchgate.net

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method. prepchem.comcommonorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid) provide a classic and effective means of reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent offers a mild alternative for reducing nitro groups, often used when other sensitive functional groups are present. commonorganicchemistry.com

Once synthesized, the 4-amino group itself can be further functionalized through amidation reactions. Reacting the primary amine of 4-Aminoisoindole-1,3-dione with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acylated derivatives, expanding the molecular complexity. mdpi.com

Green Chemistry Approaches in 4-Aminoisoindole-1,3-dione Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of phthalimide synthesis, several green chemistry principles have been applied. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

One significant advancement is the use of water as a reaction solvent, replacing traditional organic solvents. For instance, nano-Cu₂O has been employed as a catalyst for the assembly of N-substituted phthalimides from 2-halobenzoic acids and amines in water. rsc.org The use of organocatalysts, which are metal-free, less toxic, and often insensitive to air and moisture, also represents a greener alternative to transition metal catalysts. nih.gov Imidazole, for example, has been used to catalyze the synthesis of phthalimides from phthalic acid and ureas. nih.gov

Enzymatic and biocatalytic methods are also emerging as powerful green tools. Lipase-mediated amidation reactions, for example, can proceed under mild conditions in aqueous environments. While not specifically documented for the primary synthesis of 4-Aminoisoindole-1,3-dione, these principles are applicable to its derivatization and showcase a sustainable direction for future synthetic design.

Flow Chemistry and Continuous Manufacturing Techniques for Synthesis Optimization

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for streamlined automation. ispe.orgpatheon.com These benefits are being increasingly realized in the synthesis of fine chemicals and active pharmaceutical ingredients.

A palladium-catalyzed denitrogenative carbonylation reaction to produce phthalimides has been successfully adapted to a continuous-flow protocol. acs.org This method uses aryl 1,2,3-benzotriazin-4(3H)-ones as starting materials and carbon monoxide. The flow setup not only improved safety by minimizing the amount of CO gas used at any given time but also significantly reduced the reaction time to under 40 minutes. acs.org While batch processes for pharmaceutical ingredients can take months from start to finish, continuous manufacturing integrates synthesis, purification, and formulation, drastically reducing production time and facility footprint. mit.edu The application of such flow technologies to the synthesis of 4-Aminoisoindole-1,3-dione and its derivatives holds promise for making its production more efficient, safer, and scalable. rsc.org

Derivatization Strategies for Structural Modification

The 4-Aminoisoindole-1,3-dione scaffold can be readily modified to generate a diverse library of compounds for various research applications. Derivatization can occur at two primary sites: the imide nitrogen and the 4-amino group.

N-Substitution: The imide proton is acidic and can be deprotonated by a base (like potassium carbonate or cesium carbonate) to form an anion. wikipedia.orgorganic-chemistry.org This nucleophilic anion can then react with various electrophiles, such as alkyl halides, in a reaction known as the Gabriel synthesis, to install a wide range of substituents on the imide nitrogen. wikipedia.org This is a fundamental strategy for creating N-substituted phthalimides. mdpi.com

Amino Group Modification: As discussed in section 2.2.2, the 4-amino group is a versatile handle for modification. It can undergo acylation to form amides, reaction with isocyanates to form ureas, or serve as a nucleophile in various other bond-forming reactions. For example, complex hybrid molecules have been synthesized by linking the 4-amino position to other pharmacologically relevant scaffolds. nih.gov

Ring Modification: Further modifications can be achieved through reactions on the aromatic ring itself. The synthesis of halohydrin-containing isoindole-1,3-dione derivatives via epoxidation and subsequent reactions demonstrates how the core structure can be elaborated into more complex polycyclic systems. researchgate.netacgpubs.org

Table 2: Overview of Derivatization Strategies

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference(s) |

|---|---|---|---|---|

| Imide Nitrogen | N-Alkylation (Gabriel Synthesis) | 1. Base (K₂CO₃, Cs₂CO₃) 2. Alkyl Halide (RX) | N-Alkyl Phthalimide | wikipedia.orgorganic-chemistry.org |

| 4-Amino Group | N-Acylation | Acyl Chloride, Anhydride | Amide | mdpi.com |

| 4-Amino Group | Triad Synthesis | Coupling with other scaffolds (e.g., Isoniazid, 4-Aminoquinoline) | Hybrid Molecule | nih.gov |

| Aromatic/Alicyclic Ring | Epoxidation | m-CPBA | Epoxide Derivative | researchgate.net |

N-Alkylation and N-Arylation of the Imide Nitrogen

The imide nitrogen of the 4-aminoisophthalimide scaffold provides a key handle for introducing a wide range of substituents, thereby modulating the molecule's physicochemical and biological properties. Both N-alkylation and N-arylation reactions have been extensively explored to this end.

N-Alkylation involves the introduction of alkyl groups onto the imide nitrogen. This can be achieved through various methods, including domino alkylation-cyclization reactions. For instance, the reaction of propargyl bromides with thioureas under microwave irradiation offers a rapid and efficient route to N-substituted derivatives. organic-chemistry.org This domino reaction proceeds through an initial alkylation of the sulfur atom, followed by an intramolecular cyclization to form a thiazole (B1198619) ring. While this specific example leads to a fused heterocyclic system, the underlying principle of alkylating a nitrogen-containing heterocycle is relevant.

N-Arylation , the attachment of an aryl group to the imide nitrogen, is another critical modification. Copper-mediated N-arylation of amines with boronic acids represents a mild and effective method. organic-chemistry.org This protocol is applicable to a variety of nitrogen-containing heterocyles and can be performed in the absence of a palladium catalyst, offering a more sustainable approach. organic-chemistry.org Furthermore, microwave-assisted N-arylation of chloro-substituted heterocycles, such as 4-chloroquinazolines, with anilines has been shown to be a rapid and efficient method for creating C-N bonds. beilstein-journals.org These methodologies, while not directly applied to 4-aminoisophthalimide in the provided context, demonstrate the breadth of available techniques for N-arylation that could be adapted for this scaffold.

The ability to introduce diverse substituents at the imide nitrogen is fundamental in the design of molecules like lenalidomide (B1683929) and pomalidomide (B1683931), where the N-substituent is a glutarimide (B196013) ring crucial for their biological activity. mdpi.com

Table 1: Methodologies for N-Substitution of Imide-Containing Heterocycles

| Reaction Type | Reagents | Conditions | Key Features |

| N-Alkylation | Propargyl bromides, Thioureas | Microwave irradiation | Domino alkylation-cyclization, rapid, high yields organic-chemistry.org |

| N-Arylation | Boronic acids, Amines | Copper-mediated, mild conditions | Palladium-free, applicable to various heterocycles organic-chemistry.org |

| N-Arylation | 4-Chloroquinazolines, Anilines | Microwave-mediated | Rapid, efficient, good yields beilstein-journals.org |

Modifications of the Amino Group

The primary amino group at the 4-position of the isoindole-1,3-dione core is a versatile functional handle for a variety of chemical transformations, including acylation and diazotization, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation of the amino group is a fundamental transformation. This reaction typically involves treating the 4-aminoisoindole-1,3-dione with an acylating agent, such as an acid chloride or anhydride, under basic conditions to form an amide bond. libretexts.org This straightforward modification is crucial for synthesizing a wide array of derivatives with altered electronic and steric properties. For instance, chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, highlighting the tunability of acylation reactions based on the substrate and reaction environment. nih.gov

Diazotization of the primary aromatic amine offers a gateway to a plethora of functionalities. This reaction involves the treatment of the amino group with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.org These diazonium salts are highly valuable synthetic intermediates. They can be subsequently converted into a wide range of substituents, including halogens (via the Sandmeyer reaction), hydroxyl groups, and cyano groups. organic-chemistry.org Furthermore, diazonium salts can participate in coupling reactions to form azo compounds. researchgate.net The stability and reactivity of the diazonium salt can be influenced by the reaction conditions, such as the acidity of the medium. google.com

Table 2: Key Reactions Involving the Amino Group of 4-Aminoisoindole-1,3-dione

| Reaction | Reagents | Product Type | Significance |

| Acylation | Acid chlorides, Anhydrides | Amides | Introduces diverse acyl groups, modifying electronic and steric properties. libretexts.org |

| Diazotization | Sodium nitrite, Strong acid | Diazonium Salts | Versatile intermediates for introducing a wide range of functional groups. organic-chemistry.org |

Cyclization Reactions to Form Fused Heterocycles

The 4-aminoisophthalimide scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These cyclization reactions often utilize the inherent reactivity of the amino group and the phthalimide ring to construct new rings, leading to compounds with potentially enhanced biological activities.

One common strategy involves the reaction of the amino group with a suitable bifunctional electrophile. For example, the amino group can react with a dicarbonyl compound or its equivalent to form a new heterocyclic ring fused to the isoindole core. The specific nature of the resulting fused ring depends on the cyclizing agent used.

Another approach involves intramolecular cyclization reactions where a substituent, previously introduced on the amino group or the imide nitrogen, participates in the ring-forming step. For instance, a suitably functionalized N-alkyl or N-aryl substituent could undergo cyclization onto the aromatic ring of the isoindole system.

Furthermore, the isoindole-1,3-dione moiety itself can be synthesized through cyclization reactions. For example, reacting isobenzofuran-1,3-diones with hydrazine (B178648) hydrate (B1144303) can lead to N-aminophthalimides through a 5-exo cyclization. mdpi.com These N-aminophthalimides can then be further functionalized.

Radical cyclization reactions also offer a powerful tool for constructing fused systems. For example, FeCl3-promoted cascade radical cyclization–cyclization reactions have been used to afford 1H-benzo[f]isoindole derivatives. mdpi.com Photochemical radical cyclization reactions of imines and related compounds also provide a method for generating radical intermediates under mild conditions, which can then lead to the formation of complex heterocyclic products. rsc.org These methods, while not directly demonstrated on 4-aminoisophthalimide in the provided results, illustrate advanced strategies that could be applied to construct novel fused heterocycles from this versatile starting material.

Table 3: Examples of Cyclization Strategies for Heterocycle Synthesis

| Cyclization Type | Starting Material Type | Key Reagent/Condition | Resulting Structure Type |

| 5-exo Nitrogen Cyclization | Isobenzofuran-1,3-diones | Hydrazine hydrate | N-Aminophthalimides mdpi.com |

| Radical Cyclization | α-Methylated methine | FeCl3 | 1H-Benzo[f]isoindole derivatives mdpi.com |

| Photochemical Radical Cyclization | Imines, oximes, hydrazones | Light, photoredox catalyst | Various complex heterocycles rsc.org |

Advanced Spectroscopic Characterization of 4 Aminoisoindole 1,3 Dione;hydrate

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules in both solution and solid states.

High-Resolution 1D and 2D NMR for Complete Structural Elucidation

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides primary information about the chemical environment of magnetically active nuclei. In a study of isoindoline-1,3-dione derivatives, the ¹H and ¹³C NMR spectra of 4-aminoisoindoline-1,3-dione were recorded in a DMSO-d₆ solvent. nih.gov

In the ¹H NMR spectrum, the imide proton (N-H) appears as a singlet at approximately δ 11.1 ppm. nih.gov The protons of the amino group (NH₂) present as a broad singlet around δ 6.53 ppm. nih.gov The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns. For instance, in a related 7-bromo-4-aminoisoindoline-1,3-dione, the two coupled aromatic protons appear as doublets at δ 7.51 and δ 6.90 ppm with a coupling constant (J) of 8.9 Hz. nih.gov

The ¹³C NMR spectrum provides insight into the carbon framework. For 4-amino-7-bromo-isoindoline-1,3-dione, eight distinct carbon signals were observed, confirming the loss of symmetry upon bromination. nih.gov The two carbonyl carbons (C=O) of the imide ring are found at δ 170.0 and 167.7 ppm. nih.gov The carbon atom attached to the amino group (C4) resonates at δ 146.5 ppm, while the aromatic carbons appear in the δ 101.6-139.6 ppm range. nih.gov

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. While specific 2D spectra for the title compound are not detailed in the surveyed literature, these techniques would confirm connectivity between protons (COSY), directly link protons to their attached carbons (HSQC), and establish long-range (2-3 bond) correlations between protons and carbons (HMBC), thereby solidifying the structural assignment.

nih.gov| Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity / Notes |

|---|---|---|---|

| ¹H | 11.1 | Imide (N-H) | Singlet |

| ¹H | 7.51 | Aromatic (C-H) | Doublet, J = 8.9 Hz |

| ¹H | 6.90 | Aromatic (C-H) | Doublet, J = 8.9 Hz |

| ¹H | 6.53 | Amino (NH₂) | Broad Singlet |

| ¹³C | 170.0, 167.7 | Carbonyl (C=O) | - |

| ¹³C | 146.5 | Aromatic (C-NH₂) | - |

| ¹³C | 101.6 - 139.6 | Aromatic & C-Br | Multiple signals |

Solid-State NMR for Polymorphic and Hydration State Analysis

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for analyzing solvates and hydrates. nih.gov Different polymorphs or hydration states of a compound will have distinct crystal lattice environments, leading to different chemical shifts and relaxation times in the SSNMR spectrum.

For 4-aminoisoindole-1,3-dione;hydrate (B1144303), SSNMR could provide definitive evidence of the presence and nature of the water molecule. By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C and ¹⁵N spectra. The presence of a hydrate would alter the local electronic environment of the nuclei compared to the anhydrous form, resulting in observable changes in the spectra. Furthermore, SSNMR can distinguish between water that is tightly bound within the crystal lattice and loosely associated surface water. While specific SSNMR studies on this compound are not prevalent in the literature, the technique remains the gold standard for a complete analysis of its solid-state forms.

Dynamic NMR Studies of Conformation and Exchange Processes

Dynamic NMR (DNMR) involves studying the effects of chemical exchange processes on the shape of NMR spectra. nih.govyoutube.com These processes can include conformational changes, rotations around single bonds, or proton transfers that occur on a timescale comparable to the NMR experiment. youtube.com

In 4-aminoisoindole-1,3-dione, several dynamic processes could potentially be studied. For example, hindered rotation around the C4-NH₂ bond could lead to broadening or coalescence of NMR signals at different temperatures. By analyzing the line shapes over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.govresearchgate.net Another process is the chemical exchange of the labile amine (-NH₂) and imide (-NH-) protons with each other or with residual water in the solvent.

While specific DNMR studies on 4-aminoisoindole-1,3-dione;hydrate are not documented in the searched literature, the principles of DNMR suggest it would be a valuable method for probing the molecule's conformational flexibility and the kinetics of proton exchange, which can be influenced by hydration. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to functional groups and intermolecular interactions, such as hydrogen bonding. nih.gov

Elucidation of Hydrogen Bonding Networks via Vibrational Modes

Hydrogen bonding significantly influences the position and shape of vibrational bands, particularly those involving N-H and O-H groups. In the solid state, 4-aminoisoindole-1,3-dione is expected to form an extensive network of intermolecular hydrogen bonds involving the amino (NH₂) and imide (NH) groups as donors and the carbonyl (C=O) groups as acceptors.

The N-H stretching region in the IR spectrum, typically between 3500 and 3200 cm⁻¹, provides clear evidence of this. In the IR spectrum of a related triazole-5-one, distinct bands for the NH₂ and NH groups were observed at 3338, 3217 cm⁻¹. nih.gov The presence of sharp or broad bands in this region can indicate the strength and nature of the hydrogen bonds. In the case of the hydrate, the O-H stretching vibrations of the water molecule would also appear in this region, often as a broad band, which may overlap with the N-H stretches. The presence of water would likely lead to additional hydrogen bonds, further shifting these vibrational frequencies.

Analysis of Carbonyl and Amino Group Vibrations

The IR and Raman spectra of 4-aminoisoindole-1,3-dione are characterized by distinct bands corresponding to its key functional groups. The imide group gives rise to two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. In related imide compounds, a very strong absorption near 1680 cm⁻¹ in the IR spectrum is attributed to the C=O stretching mode. researchgate.net For a similar isatin (B1672199) derivative, two C=O bands were seen at 1754 and 1730 cm⁻¹. nih.gov

The amino group also has several characteristic vibrations. In addition to the N-H stretching bands mentioned previously, the NH₂ scissoring (bending) mode typically appears in the 1650-1580 cm⁻¹ region. Other bending vibrations, such as wagging and twisting, occur at lower frequencies. The aromatic ring also shows characteristic C-H and C=C stretching vibrations. Public databases list IR and Raman spectral data for 4-aminoisoindole-1,3-dione, which aligns with these expected vibrational modes. nih.gov

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type | Reference |

|---|---|---|---|

| 3403, 3190 | N-H Stretching (Imide) | IR | nih.gov |

| 3338, 3217 | N-H Stretching (Amine, Imide) | IR | nih.gov |

| ~1754, ~1730 | C=O Stretching (Asymmetric & Symmetric) | IR | nih.gov |

| ~1680 | C=O Stretching | IR | researchgate.net |

| ~1633 | C=N Stretching / NH₂ Scissoring | IR | nih.gov |

| ~749 | C-H Bending (Aromatic) | IR | nih.gov |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone for elucidating the photophysical properties of molecules. It provides insights into the electronic transitions, excited state dynamics, and the influence of the molecular environment on these processes.

UV-Vis Spectroscopic Characterization of Electronic Transitions

The interaction of 4-Aminoisoindole-1,3-dione;hydrate with ultraviolet and visible light induces the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The types of electronic transitions that can occur in this molecule include π → π* and n → π* transitions, arising from the presence of double bonds and non-bonding electron pairs on the nitrogen and oxygen atoms. youtube.com

The UV-Vis absorption spectrum of a related compound, benznidazole, when solvated in water, exhibits a prominent peak around 3.80 eV. researchgate.net Deconvolution of this spectrum revealed several absorption bands, indicating multiple electronic transitions. researchgate.net The electronic transitions in molecules with conjugated π systems, such as the isoindole core of 4-Aminoisoindole-1,3-dione, typically have smaller energy gaps for π → π* transitions compared to isolated double bonds, resulting in absorption at longer wavelengths. libretexts.org

| Transition Type | Description |

| σ → σ | Involves the excitation of an electron from a σ bonding orbital to a σ antibonding orbital. These transitions are high in energy. libretexts.org |

| n → σ | An electron from a non-bonding orbital is excited to a σ antibonding orbital. This is common in molecules with heteroatoms like nitrogen and oxygen. youtube.com |

| π → π | An electron is promoted from a π bonding orbital to a π antibonding orbital. These are characteristic of compounds with double or triple bonds. libretexts.orgyoutube.com |

| n → π | Involves the transition of an electron from a non-bonding orbital to a π antibonding orbital. These transitions are typically of lower energy. youtube.com |

Photoluminescence Properties: Fluorescence and Phosphorescence

Following absorption of light and promotion to an excited electronic state, 4-Aminoisoindole-1,3-dione;hydrate can relax back to the ground state through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is the emission of a photon from a singlet excited state, a process that is typically rapid. Phosphorescence, on the other hand, involves emission from a triplet excited state and occurs on a much longer timescale.

The fluorescence of molecules similar to 4-Aminoisoindole-1,3-dione is often characterized by a broad, structureless emission that is red-shifted compared to the absorption spectrum. nih.gov The intensity and lifetime of this fluorescence are sensitive to the molecular structure and environment. For instance, a study on a singlet verdazyl diradical system showed that after excitation, the molecule decays via internal conversion within picoseconds. researchgate.net

Solvatochromic Behavior and Solvent-Dependent Photophysics

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or emission bands with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

For push-pull molecules, where electron-donating and electron-accepting groups are present, the excited state often has a larger dipole moment than the ground state. In polar solvents, this leads to a stabilization of the excited state and a red shift (bathochromic shift) in the emission spectrum. The photophysical behavior of 4,7-dithien-2-yl-2,1,3-benzothiadiazole, a related push-pull molecule, shows that in polar solvents, longer fluorescence lifetimes are observed alongside a decrease in quantum yield due to the activation of non-radiative relaxation channels. rsc.org This behavior is consistent with a mechanism involving planarization and stabilization of a charge transfer state. rsc.org The polarity of the medium can significantly influence the emission properties, potentially leading to a highly dipolar excited state with a largely structureless emission. rsc.org

Quantum Yield Measurements and Excited State Dynamics

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for characterizing the brightness of a fluorescent molecule.

Studies on various organic dyes have shown that quantum yields can vary significantly. For example, some cyanine (B1664457) dyes exhibit quantum yields as high as 0.24, indicating they are relatively bright. researchgate.net The excited-state dynamics, which encompass all the processes that occur from the moment of photoexcitation until the molecule returns to the ground state, are often studied using time-resolved spectroscopic techniques like transient absorption spectroscopy. These studies reveal that the decay of the initially formed excited state can occur on a femtosecond to picosecond timescale, often involving internal conversion to a "dark" excited state before relaxing to the ground state. nih.gov The dynamics are often accelerated in more polar solvents like methanol (B129727). nih.gov

| Parameter | Description |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence. |

| Excited State Lifetime (τ) | The average time a molecule spends in the excited state before returning to the ground state. |

| Internal Conversion (IC) | A non-radiative transition between electronic states of the same multiplicity. |

| Intersystem Crossing (ISC) | A non-radiative transition between electronic states of different multiplicities (e.g., singlet to triplet). |

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of compounds and for studying their fragmentation patterns, which can provide structural information.

In the context of 4-Aminoisoindole-1,3-dione, mass spectrometry can be employed to verify its synthesis and to characterize its derivatives. For example, in the synthesis of 4,7-diaminoisoindoline-1,3-dione from 4-aminoisoindoline-1,3-dione, mass spectrometry was used to identify an intermediate product as 4-amino-7-chloroisoindoline-1,3-dione by observing the characteristic isotopic pattern of chlorine (parent ion peaks at 196 and 198 in an approximate 3:1 ratio). nih.gov This highlights the utility of mass spectrometry in elucidating reaction mechanisms and confirming the identity of products in derivatization reactions. nih.gov Low-resolution mass spectra are often obtained to confirm the molecular weight of synthesized compounds. nih.gov

Other Advanced Spectroscopic Techniques (e.g., Spectroelectrochemistry, ESR)

Beyond UV-Vis and mass spectrometry, other advanced techniques offer deeper insights into the electronic structure and reactivity of 4-Aminoisoindole-1,3-dione;hydrate.

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes of a species as it undergoes oxidation or reduction. This technique is particularly useful for characterizing the electronic properties of redox-active molecules. For instance, spectroelectrochemical studies can confirm the utility of a molecular architecture for oxidative processes. researchgate.net

Electron Spin Resonance (ESR) spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals and certain metal ions. While 4-Aminoisoindole-1,3-dione itself is not a radical, ESR can be used to study its radical ions formed electrochemically or photochemically. It is also a valuable tool for quantifying paramagnetic species, such as high-spin Fe³⁺ ions, which are often found in biological samples. nih.gov

Solid State Chemistry and Crystallographic Analysis of 4 Aminoisoindole 1,3 Dione;hydrate

Single-Crystal X-ray Diffraction Studies for Molecular Structure

Currently, there are no publicly available single-crystal X-ray diffraction studies for 4-Aminoisoindole-1,3-dione;hydrate (B1144303). Consequently, crucial data such as unit cell dimensions, space group, and the precise molecular geometry of the hydrated crystal are not determined. Such studies are fundamental to definitively confirming the atomic arrangement within the crystal lattice, including the exact position of the water molecule(s) of hydration.

Analysis of Intermolecular Interactions and Hydrogen Bonding Motifs

Without a determined crystal structure, a detailed analysis of the intermolecular interactions and specific hydrogen bonding motifs for 4-Aminoisoindole-1,3-dione;hydrate cannot be performed.

Role of Amino and Imide Functionalities in Supramolecular Assembly

Theoretically, the amino (-NH₂) and imide (-NH-C=O) functionalities of the 4-Aminoisoindole-1,3-dione molecule are expected to be primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygens and the imide nitrogen can act as hydrogen bond acceptors. These interactions would play a crucial role in the formation of a stable, three-dimensional supramolecular assembly. However, without experimental crystallographic data, the specific hydrogen bonding patterns and their role in the crystal packing of the hydrate remain speculative.

Influence of Hydration on Crystal Packing

The presence of water molecules in the crystal lattice of 4-Aminoisoindole-1,3-dione;hydrate would significantly influence its crystal packing. Water molecules are potent hydrogen bond donors and acceptors, and they would likely form bridging hydrogen bonds between the organic molecules, potentially leading to a more complex and stable hydrogen-bonding network compared to the anhydrous form. This could result in different crystal packing and, consequently, different physical properties. However, the exact nature of this influence is unknown without experimental structural data.

Polymorphism and Pseudopolymorphism Investigations

There is no specific information available in the scientific literature regarding polymorphism or pseudopolymorphism investigations of 4-Aminoisoindole-1,3-dione;hydrate.

Characterization of Different Crystalline Forms by X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a key technique for identifying different crystalline forms (polymorphs and pseudopolymorphs) of a compound, as each form produces a unique diffraction pattern. However, no published XRPD patterns specifically for 4-Aminoisoindole-1,3-dione;hydrate or its potential different crystalline forms could be located.

Thermal Analysis (DSC, TGA) of Solid-State Transitions

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying the solid-state transitions of a compound, including dehydration, desolvation, and polymorphic transformations. A TGA analysis of the hydrate would be expected to show a weight loss corresponding to the loss of water molecules upon heating. DSC analysis would reveal the energetics of these processes, such as the enthalpy of dehydration and any phase transitions. At present, no specific DSC or TGA data for 4-Aminoisoindole-1,3-dione;hydrate are available in the public domain.

Crystal Engineering Principles Applied to 4-Aminoisoindole-1,3-dione Systems

The spatial arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. In the case of 4-Aminoisoindole-1,3-dione, also known as 4-aminophthalimide (B160930), hydrogen bonding plays a pivotal role in defining its supramolecular architecture.

A detailed crystallographic study of the anhydrous form of 4-aminophthalimide has provided critical data on its crystal structure. The compound crystallizes in the orthorhombic space group Pbca. This arrangement is meticulously orchestrated by a network of hydrogen bonds.

The primary hydrogen bonding motif involves the imide group, where the N-H group acts as a hydrogen bond donor to a carbonyl oxygen (O=C) of an adjacent molecule, forming N—H⋯O intermolecular interactions. This interaction propagates through the crystal lattice, creating helical molecular chains along the c-axis. These chains are further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 3.722 Å.

Further connecting these chains are hydrogen bonds involving the amino group. The hydrogen atoms of the amino group form N—H⋯O bonds with the other carbonyl oxygen of the phthalimide (B116566) moiety of neighboring molecules. This intricate network of hydrogen bonds results in a stable, three-dimensional supramolecular assembly.

The formation of single crystals suitable for X-ray diffraction was achieved through the slow evaporation of a solution of the compound in a 9:1 ethanol:water mixture. While this method yielded anhydrous crystals, the use of a mixed aqueous solvent system suggests the potential for the formation of a hydrate under specific crystallization conditions.

Table 1: Crystallographic Data for 4-Aminoisoindole-1,3-dione

| Parameter | Value |

| Empirical Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5786 (19) |

| b (Å) | 13.0728 (17) |

| c (Å) | 3.7216 (5) |

| Volume (ų) | 709.27 (16) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.11 |

Data sourced from a study on the crystal structure of 4-aminophthalimide.

Co-crystallization and Salt Formation Studies

The modification of the physicochemical properties of a compound can be achieved through the formation of co-crystals or salts. This strategy is a cornerstone of crystal engineering, allowing for the tuning of properties such as solubility, stability, and bioavailability.

For 4-Aminoisoindole-1,3-dione, the presence of both hydrogen bond donor (amino and imide groups) and acceptor (carbonyl groups) sites makes it a prime candidate for co-crystallization and salt formation with various co-formers, particularly carboxylic acids. The interaction between the basic amino group of 4-Aminoisoindole-1,3-dione and an acidic carboxylic acid could lead to the formation of a salt, where a proton is transferred from the acid to the base. Alternatively, if the difference in pKa between the two components is not sufficiently large, a co-crystal can form, where the components are linked by hydrogen bonds without proton transfer.

While the fundamental principles of crystal engineering strongly suggest the feasibility of forming co-crystals and salts of 4-Aminoisoindole-1,3-dione, specific experimental studies detailing the successful synthesis and crystallographic analysis of such multi-component systems are not extensively reported in the publicly available scientific literature. The exploration of co-crystal and salt formation with various pharmaceutically acceptable carboxylic acids would be a valuable area of research to expand the solid-state landscape of this compound. Such studies would involve screening various co-formers and employing different crystallization techniques, such as liquid-assisted grinding, slurry crystallization, or solvent evaporation, to induce the formation of new solid phases. The resulting materials would then require thorough characterization by techniques like X-ray powder diffraction (XRPD), single-crystal X-ray diffraction (SCXRD), differential scanning calorimetry (DSC), and spectroscopy to confirm their identity and elucidate their crystal structures.

The potential to form a hydrated crystal structure, as hinted by the use of an aqueous solvent mixture in obtaining single crystals of the anhydrous form, also warrants further investigation. A systematic study of crystallization from various water-containing solvent systems could lead to the isolation and characterization of 4-Aminoisoindole-1,3-dione;hydrate.

Theoretical and Computational Investigations of 4 Aminoisoindole 1,3 Dione;hydrate

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules at the electronic level. For 4-Aminoisoindole-1,3-dione;hydrate (B1144303), these methods can determine its three-dimensional structure, stability, and electronic properties, which are crucial for its reactivity and interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic ground state of many-body systems. nih.gov It offers a balance between computational cost and accuracy, making it suitable for molecules of this size. DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the optimized geometry, energy, and electronic distribution of 4-Aminoisoindole-1,3-dione. researchgate.net

The process begins with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields the most stable, or ground state, conformation. For 4-Aminoisoindole-1,3-dione, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused ring system and its amino substituent. The presence of a water molecule in the hydrated form adds another layer of complexity, as its position and orientation relative to the main molecule, governed by hydrogen bonding, must also be optimized.

From these calculations, key energetic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. researchgate.net In isoindoline-1,3-dione derivatives, the distribution of these frontier orbitals is influenced by substituents; the amino group in the 4-position is expected to raise the energy of the HOMO, affecting the molecule's electron-donating capabilities.

Table 1: Representative DFT-Calculated Ground State Properties for 4-Aminoisoindole-1,3-dione (Note: This table is illustrative, based on typical results for similar aromatic amides from DFT calculations.)

| Property | Calculated Value | Significance |

| Total Energy | (Value in Hartrees) | The absolute electronic energy at the optimized geometry. |

| HOMO Energy | (Value in eV) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | (Value in eV) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

Ab Initio Methods for High-Level Characterization

While DFT is a powerful tool, ab initio (from first principles) methods provide a pathway to even higher accuracy, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on solving the Schrödinger equation without relying on empirical parameters. They are particularly valuable for obtaining highly accurate energies and for systems where electron correlation effects are critical.

For 4-Aminoisoindole-1,3-dione;hydrate, high-level ab initio calculations could be used to:

Benchmark DFT Results: Compare the geometries and energies obtained from various DFT functionals to highly accurate ab initio results to validate the chosen DFT method.

Refine Interaction Energies: Accurately calculate the interaction energy between the 4-Aminoisoindole-1,3-dione molecule and the water molecule, providing a precise measure of the hydrogen bond strength.

Investigate Excited States: While ground state properties are the focus here, methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) are ab initio techniques for characterizing electronic excited states.

The application of these methods, while computationally demanding, ensures a robust and reliable theoretical description of the molecule's fundamental properties.

Topological Analysis of Electron Density (QTAIM/AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ(r)). pitt.edunih.gov By analyzing the gradient vector field of the electron density, one can partition a molecule into distinct atomic basins, defining atoms within a molecule. pitt.edu The critical points (CPs) in the electron density—where the gradient is zero—are of particular interest. nih.gov

Characterization of Covalent and Non-Covalent Interactions

QTAIM is exceptionally useful for characterizing the nature of interatomic interactions. This is achieved by examining the properties of the electron density at the (3, -1) critical points, also known as bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms (the bond path). nih.govresearchgate.net

The key properties at a BCP include:

The electron density itself (ρ(r_bcp)) : Larger values are indicative of stronger bonds.

The Laplacian of the electron density (∇²ρ(r_bcp)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ < 0) indicates a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ > 0) indicates a depletion of electron density, typical of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions. sciencesconf.org

For 4-Aminoisoindole-1,3-dione;hydrate, QTAIM analysis would characterize all the covalent bonds (C-C, C-N, C=O, C-H, N-H) within the molecule. Furthermore, it would precisely describe the non-covalent interactions, particularly the hydrogen bonds between the amino group (N-H), the imide (N-H), or the carbonyl oxygens (C=O) and the water molecule. The presence of a bond path and a BCP between, for instance, a carbonyl oxygen and a hydrogen of the water molecule would be definitive proof of a hydrogen bond.

Table 2: Representative QTAIM Bond Critical Point Data for 4-Aminoisoindole-1,3-dione (Note: This table is illustrative, presenting typical values for the types of bonds present. Exact values would be derived from the calculated electron density.)

| Bond | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | Type of Interaction |

| C=O | ~0.40 | > 0 | Polar Covalent |

| C-N (imide) | ~0.30 | < 0 | Covalent |

| C-C (aromatic) | ~0.32 | < 0 | Covalent |

| N-H···O (hydrate) | ~0.02 | > 0 | Hydrogen Bond (Non-covalent) |

Delocalization Indices and Bond Paths

Bond paths, the lines of maximum electron density linking atomic nuclei, create a molecular graph that represents the bonding framework of the molecule. researchgate.net In 4-Aminoisoindole-1,3-dione, this graph would show the connectivity of the entire covalent structure, including the fused ring system.

Another powerful concept from QTAIM is the delocalization index, δ(A, B). This index measures the number of electrons shared or exchanged between two atomic basins, A and B. It provides a quantitative measure of bond order that is not reliant on molecular orbital theory. For example, the delocalization indices for the C-C bonds within the benzene (B151609) ring moiety would be expected to be intermediate between that of a single and a double bond, quantitatively reflecting the aromatic delocalization. Similarly, analyzing δ(A, B) between non-bonded atoms can reveal the extent of through-space or through-bond electronic communication. This would be particularly insightful for understanding the conjugation between the amino group, the aromatic ring, and the dione (B5365651) system.

Conformational Analysis and Tautomerism Studies

Molecules can often exist in different spatial arrangements (conformations) or as different structural isomers that are in rapid equilibrium (tautomers). Computational methods are ideal for exploring these possibilities. soton.ac.uk

For 4-Aminoisoindole-1,3-dione, conformational flexibility is limited due to its rigid fused-ring structure. However, the orientation of the amino group's hydrogen atoms relative to the rest of the molecule could represent different low-energy conformers. The interaction with the water molecule in the hydrate introduces further possibilities for different hydrogen-bonding networks, each corresponding to a distinct conformer with a specific relative energy.

Tautomerism is a significant consideration for heterocyclic compounds. orientjchem.orgnih.gov 4-Aminoisoindole-1,3-dione can potentially exist in several tautomeric forms:

Amine-Imine Tautomerism: The amino group can tautomerize to an imine.

Keto-Enol Tautomerism: The carbonyl groups of the dione can tautomerize to enol forms.

Lactam-Lactim Tautomerism: The imide group itself can exhibit tautomerism.

Computational studies, particularly using DFT, can be performed to calculate the relative energies of these potential tautomers. orientjchem.org By optimizing the geometry of each tautomer and calculating its thermodynamic properties (like Gibbs free energy), one can predict the most stable form and the equilibrium populations of the different tautomers in the gas phase or in solution. Such studies have shown that for many similar systems, the keto/amine/lactam forms are significantly more stable than their enol/imine/lactim counterparts. orientjchem.org The stability of isoindole derivatives is a complex interplay of aromaticity and substituent effects, which can be effectively modeled and understood through these computational approaches. nih.gov

Molecular Dynamics Simulations for Solution-State Behavior

No specific molecular dynamics (MD) simulation studies were found for 4-Aminoisoindole-1,3-dione;hydrate. Such a study would typically involve simulating the compound in a water box to analyze its hydration shell, conformational dynamics, and interactions with the solvent. Key parameters that would be investigated include radial distribution functions to describe the organization of water molecules around the solute, hydrogen bond analysis, and the dynamics of the amino and imide groups.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of 4-Aminoisoindole-1,3-dione;hydrate

| Parameter | Typical Value/Method |

| Force Field | AMBER, CHARMM, or OPLS |

| Water Model | TIP3P or SPC/E |

| Simulation Time | >100 ns |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

Prediction of Spectroscopic Parameters

There are no available studies that computationally predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of 4-Aminoisoindole-1,3-dione;hydrate. DFT calculations would be the standard method for such predictions. These calculations could provide insights into the chemical shifts of protons and carbons for NMR spectroscopy, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0-8.0, Amino Protons: 4.0-6.0 |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl Carbons: 160-180, Aromatic Carbons: 110-150 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500, C=O stretch: 1650-1750 |

| UV-Vis Spectroscopy | λmax (nm) | 250-350 |

Mechanistic Insights into Reactivity via Computational Modeling

No computational studies on the reactivity of 4-Aminoisoindole-1,3-dione;hydrate were found. Computational modeling, likely using DFT, could be employed to investigate reaction mechanisms involving this molecule. This could include studying its electrophilic and nucleophilic sites, predicting reaction pathways, and calculating activation energies for potential reactions. The amino group would be a key site for electrophilic attack, while the carbonyl groups could be susceptible to nucleophilic attack.

Quantum Crystallography and Electron Density Determination from Diffraction Data

There is no published research on the quantum crystallography of 4-Aminoisoindole-1,3-dione;hydrate. This advanced technique combines experimental X-ray diffraction data with quantum mechanical calculations to provide a detailed understanding of the electron density distribution in a crystal. Such an analysis would reveal the nature of chemical bonds, intermolecular interactions, and the electrostatic potential of the molecule in the solid state.

Reactivity and Mechanistic Studies of 4 Aminoisoindole 1,3 Dione;hydrate

Nucleophilic Reactivity of the Amino Group

The primary amino group attached to the aromatic ring at the 4-position is a key center of nucleophilicity in the molecule. This reactivity allows 4-Aminoisoindole-1,3-dione to participate in a variety of bond-forming reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new covalent bonds.

Key reactions involving the amino group include:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental in the synthesis of various derivatives. For instance, acylation is a common step in the preparation of intermediates for more complex molecules. google.com

Alkylation: The amino group can be alkylated by reacting with alkyl halides or other alkylating agents. google.comgoogle.com This introduces alkyl substituents onto the nitrogen atom, modifying the compound's steric and electronic properties.

Schiff Base Formation: Condensation of the primary amino group with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reaction is often reversible and can be catalyzed by acids. Schiff bases derived from this compound can be used as intermediates in various synthetic pathways. google.com

Table 1: Selected Nucleophilic Reactions of the Amino Group

| Reaction Type | Reagent Class | Product Type |

|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | N-acyl-4-aminoisoindole-1,3-dione |

| Alkylation | Alkyl Halides | N-alkyl-4-aminoisoindole-1,3-dione |

Electrophilic Substitution on the Aromatic Ring

The benzene (B151609) ring of 4-Aminoisoindole-1,3-dione is susceptible to electrophilic aromatic substitution. The outcome of these reactions is directed by the combined electronic effects of the activating amino group (-NH₂) and the deactivating phthalimide (B116566) moiety. The amino group is a strong ortho-, para-director, while the carbonyl groups of the imide ring are meta-directors. The interplay of these groups dictates the position of substitution.

Common electrophilic substitution reactions include:

Halogenation: The aromatic ring can undergo halogenation, such as bromination, typically in the presence of a Lewis acid catalyst. google.com The position of halogenation will be influenced by the directing effects of the existing substituents.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro (-NO₂) group onto the aromatic ring. This reaction is a key step in the synthesis of nitro-substituted derivatives, which can be further transformed. google.com

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring. google.com

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Bromination | Br₂ / Lewis Acid | Bromo-4-aminoisoindole-1,3-dione |

| Nitration | HNO₃ / H₂SO₄ | Nitro-4-aminoisoindole-1,3-dione |

Ring-Opening and Ring-Closing Reactions of the Imide Moiety

The phthalimide ring system is a stable five-membered ring, but it can undergo ring-opening and ring-closing reactions under specific conditions. These transformations are crucial for the synthesis of derivatives and related heterocyclic structures.

Ring-Opening: The imide ring can be opened by nucleophilic attack at one of the carbonyl carbons. Strong nucleophiles, such as hydrazine (B178648) or strong bases, can cleave the C-N bond, leading to the formation of a phthalamic acid derivative. For example, hydrolysis under harsh basic conditions can open the ring to form a 4-aminophthalamic acid salt.

Ring-Closing: The reverse reaction, ring-closing, is also synthetically important. For instance, derivatives of 4-aminophthalic acid can be cyclized to form the 4-aminoisoindole-1,3-dione ring system. This is often achieved by heating or by using dehydrating agents to remove a molecule of water. The preparation of 4-aminophthalimide (B160930) from the corresponding aminophthalic acid ester and ammonia (B1221849) is an example of such a cyclization. google.com

Hydrolysis and Solvolysis Pathways

Hydrolysis, a reaction with water, and solvolysis, a reaction with a solvent, are important degradation pathways for the imide moiety of 4-Aminoisoindole-1,3-dione. google.comgoogle.com

Hydrolysis: The imide ring is susceptible to hydrolysis, particularly under acidic or basic conditions.

Base-catalyzed hydrolysis: In the presence of a base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking a carbonyl carbon. This leads to the opening of the imide ring to form the sodium salt of the corresponding 4-aminophthalamic acid.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. This process also results in ring-opening to yield 4-aminophthalic acid.

Solvolysis: In a similar fashion to hydrolysis, other nucleophilic solvents (e.g., alcohols) can react with the imide ring in a process called solvolysis, leading to ring-opened products such as esters. google.com

The stability of the compound in solution is therefore dependent on the pH and the nature of the solvent.

Kinetic and Thermodynamic Aspects of Key Transformations

A detailed quantitative analysis of the kinetics and thermodynamics for reactions involving 4-Aminoisoindole-1,3-dione is not extensively documented in publicly available literature. However, general principles of physical organic chemistry allow for a qualitative understanding.

Kinetics: The rates of the reactions are influenced by several factors. For nucleophilic reactions at the amino group, the rate depends on the strength of the electrophile and steric hindrance around the reaction center. For electrophilic aromatic substitution, the reaction rate is enhanced by the activating amino group but retarded by the deactivating imide group. Reaction conditions such as temperature, concentration, and the presence of catalysts play a crucial role in controlling the reaction kinetics.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). Most of the described reactions, such as acylation and nitration, are thermodynamically favorable, leading to stable products. Ring-opening reactions can be reversible, and the position of the equilibrium is dependent on the reaction conditions (e.g., pH for hydrolysis). For instance, the cyclization of 4-aminophthalic acid to form the imide is often driven by the removal of water, shifting the equilibrium towards the product.

Formation of Covalent Adducts

4-Aminoisoindole-1,3-dione serves as a precursor for the formation of a wide array of covalent adducts. These adducts are formed by creating new covalent bonds at the reactive sites of the molecule, primarily the amino group and the imide carbonyls.

The formation of these adducts is central to its application as a building block in medicinal chemistry. For example, it is a key intermediate in the synthesis of complex pharmaceutical agents. google.com The amino group can be functionalized to introduce various side chains, while the imide nitrogen can also participate in reactions after deprotonation. The synthesis of Pomalidomide (B1683931) and Apremilast are notable examples where 4-aminoisoindole-1,3-dione is elaborated through the formation of covalent adducts.

Examples of covalent adduct formation include:

Amide bond formation through acylation of the amino group. google.com

C-N bond formation through alkylation of the amino group. google.com

Imine formation through reaction with carbonyl compounds. google.com

Coordination and Supramolecular Chemistry of 4 Aminoisoindole 1,3 Dione;hydrate

Ligand Design and Metal Complexation Strategies

The design of ligands is a cornerstone of coordination chemistry, dictating the final structure and properties of metal-organic assemblies. 4-Aminoisoindole-1,3-dione serves as a foundational scaffold which can be either used directly in complexation reactions or functionalized to create more elaborate, multidentate ligands. rsc.org The formation of stable complexes through chelation makes it a valuable starting material for creating new molecular structures. rsc.org General synthesis strategies typically involve the reaction of the ligand with a suitable metal salt, such as a halide or nitrate, in a solvent or via hydrothermal methods to facilitate the self-assembly of the final coordination complex. nih.govnih.govmdpi.com

Monodentate, Bidentate, and Multidentate Coordination Modes

The versatility of 4-Aminoisoindole-1,3-dione as a ligand stems from its multiple potential donor atoms. This allows for several coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through a single donor site. The most likely site for this mode of coordination is the nitrogen atom of the amino group, given its lone pair of electrons. It is also possible for one of the carbonyl oxygens to act as a monodentate donor.

Bidentate Coordination: The molecule can chelate to a metal ion using two donor sites. Several bidentate modes are conceivable. A common mode involves the formation of a stable five- or six-membered ring through coordination of the amino nitrogen and an adjacent carbonyl oxygen. nih.govchesci.com Another possibility is the bridging of two metal centers, where different atoms of the ligand coordinate to different metal ions. For instance, studies on similar phthalimide-based ligands show coordination through a carbonyl oxygen and a tertiary amino nitrogen. chesci.com

Multidentate Coordination: While 4-Aminoisoindole-1,3-dione itself is not pre-organized for multidentate chelation to a single metal center, it can be a crucial component in larger ligand designs. By chemically modifying the amino group or the aromatic ring, it can be integrated into larger systems that offer three or more donor atoms, leading to the formation of more complex and stable polynuclear or multidimensional structures. mdpi.com For example, related ligands have been shown to adopt various coordination fashions, leading to discrete mononuclear complexes, 1D polymeric chains, or 2D layers. mdpi.comresearchgate.net

Complexation with Transition Metals and Lanthanides

The electronic properties of metal ions are a key factor in complex formation. 4-Aminoisoindole-1,3-dione and its derivatives are capable of coordinating with a wide range of metal ions.

Transition Metals: First-row transition metals like Co(II), Ni(II), and Cu(II) readily form complexes with N- and O-donor ligands. sciencepublishinggroup.comresearchgate.net The geometry of these complexes (e.g., octahedral, tetrahedral, or square planar) is influenced by the metal ion's d-electron configuration and the ligand field. sciencepublishinggroup.comchemijournal.comresearchgate.net For instance, studies on mixed-ligand complexes with phthalimide (B116566) and heterocyclic amines have resulted in octahedral geometries for Co(II) and Ni(II) and square planar for Cu(II). sciencepublishinggroup.comresearchgate.net

Lanthanides: Lanthanide ions (4f elements) are hard acids and typically show a preference for hard donor atoms like oxygen. nih.gov Therefore, coordination with 4-Aminoisoindole-1,3-dione would likely involve the carbonyl oxygen atoms. The large ionic radii of lanthanides allow for high coordination numbers (typically 8 to 10), often resulting in complexes with intricate geometries. nih.govnih.gov The synthesis of lanthanide complexes often aims to harness their unique luminescent and magnetic properties. nih.govnih.govcam.ac.uk

Spectroscopic and Structural Characterization of Metal Complexes

A suite of analytical techniques is employed to elucidate the structure and bonding of metal complexes formed with 4-Aminoisoindole-1,3-dione.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying which donor groups are involved in coordination. A shift in the stretching frequency of the C=O or N-H bonds in the complex compared to the free ligand provides direct evidence of coordination. For example, in copper(II) complexes with a related phthalimide derivative, a shift and splitting of the carbonyl (C=O) band indicated the coordination of one of the carbonyl oxygens to the metal ion. chesci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of protons and carbons near the donor sites upon complexation confirm the metal-ligand interaction. nih.govnih.govnih.gov For paramagnetic complexes, particularly those of lanthanides, NMR shifts can be significantly altered, providing further insight into the magnetic environment of the complex. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information on the electronic transitions within the complex. Shifts in the absorption bands of the ligand and the appearance of new bands, such as d-d transitions for transition metals or f-f transitions for lanthanides, are characteristic of complex formation and can help in determining the coordination geometry. sciencepublishinggroup.comresearchgate.net

The table below summarizes typical spectroscopic data expected upon complexation of a phthalimide-type ligand.

| Technique | Observation in Free Ligand | Expected Change Upon Complexation | Information Gained |

| FT-IR | Sharp C=O stretch (~1710-1770 cm⁻¹) | Shift to lower frequency (weakening of C=O bond) | Coordination via carbonyl oxygen |

| N-H stretch (~3300-3400 cm⁻¹) | Shift and/or broadening | Coordination via amino or imide nitrogen | |

| ¹H NMR | Distinct chemical shifts for aromatic and amine protons | Shift in proton signals, especially those near the binding site | Identification of coordination site(s) |

| UV-Vis | Ligand-centered π-π* transitions | Shift in ligand bands (red or blue shift) and appearance of new d-d or f-f transition bands | Confirmation of complexation and information on electronic structure and geometry |

Investigation of Magnetic Properties in Metal Complexes

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons on the metal center and the interactions between them, as influenced by the ligand environment. researchgate.netnumberanalytics.com

Magnetic susceptibility measurements are a primary tool for characterizing these properties. gcnayanangal.com Complexes with no unpaired electrons are diamagnetic and are repelled by a magnetic field, whereas those with unpaired electrons are paramagnetic and are attracted to a magnetic field. numberanalytics.comyoutube.com The effective magnetic moment (µeff) can be calculated from susceptibility data and provides a direct indication of the number of unpaired electrons, which helps in assigning the oxidation state and spin state (high-spin or low-spin) of the metal ion. researchgate.netgcnayanangal.com

| Metal Ion | d-electron Count | Typical High-Spin µeff (B.M.) | Typical Low-Spin µeff (B.M.) |

| Cr(III) | d³ | 3.87 | - |

| Mn(II) | d⁵ | 5.92 | 1.73 |

| Fe(II) | d⁶ | 4.90 | 0 |

| Fe(III) | d⁵ | 5.92 | 1.73 |

| Co(II) | d⁷ | 3.87 | 1.73 |

| Ni(II) | d⁸ | 2.83 | - |

| Cu(II) | d⁹ | 1.73 | - |

This table presents theoretical spin-only values. Experimental values can deviate due to orbital contributions and other effects. researchgate.net

Single-Molecule Magnet (SMM) Behavior

A particularly exciting area of molecular magnetism is the study of Single-Molecule Magnets (SMMs). These are individual molecules that can function as tiny magnets, exhibiting slow relaxation of magnetization and a blocking temperature (TB) below which they can retain their magnetic information. nih.govyoutube.com This behavior arises from a combination of a high-spin ground state and significant magnetic anisotropy.

Lanthanide ions, especially those with large unquenched orbital angular momentum like Dysprosium(III) and Terbium(III), are excellent candidates for creating SMMs. cam.ac.uknih.gov The coordination of these ions with ligands like 4-Aminoisoindole-1,3-dione could potentially create a specific ligand field that enhances the magnetic anisotropy required for SMM behavior. cam.ac.ukrsc.org The design of SMMs focuses on controlling the coordination environment to maximize the energy barrier (Ueff) for spin reversal. cam.ac.ukdigitellinc.com Recent breakthroughs have shown that modifying the ligand environment, for instance by controlling the symmetry and peripheral groups, can lead to SMMs that function at higher temperatures. cam.ac.ukyoutube.com

Spin-Orbit Coupling and Ligand Field Effects

The magnetic properties of metal complexes are fundamentally governed by the interplay between the ligand field and spin-orbit coupling.

Ligand Field Effects: The ligands surrounding a metal ion create an electrostatic field (the ligand field) that removes the degeneracy of the d- or f-orbitals. wikipedia.orglibretexts.org For transition metals, the strength of this field determines whether the complex is high-spin or low-spin, which directly impacts the number of unpaired electrons and thus the magnetic moment. chemijournal.comnumberanalytics.com Strong-field ligands cause a large energy splitting, favoring electron pairing (low-spin), while weak-field ligands cause a smaller splitting, favoring unpaired electrons (high-spin). chemijournal.com